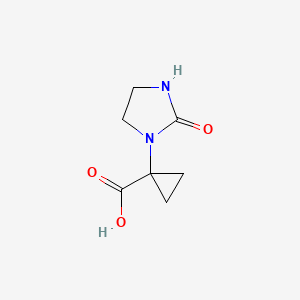
1-(2-Oxoimidazolidin-1-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-imidazolidinone-1-carboxylic acid , is a fascinating compound with a unique structure. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
- One common synthetic route involves the reaction of 2-imidazolidinone with chloroacetyl chloride . This reaction leads to the formation of 1-(2-Oxoimidazolidin-1-yl)cyclopropane-1-carboxylic acid.
- Another approach is the cyclization of 2-imidazolidinone with an appropriate carboxylic acid derivative under specific conditions.
- While not widely produced industrially, researchers have explored scalable methods for its synthesis due to its potential applications.
Chemical Reactions Analysis
1-(2-Oxoimidazolidin-1-yl)cyclopropane-1-carboxylic acid undergoes various reactions:
Oxidation: It can be oxidized to form related compounds.
Reduction: Reduction of the imidazolidinone ring may yield different derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Scientific Research Applications
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its role in designing novel molecules with specific properties.
- Its derivatives may exhibit biological activity (e.g., antimicrobial, antiviral, or anticancer effects).
- Researchers explore its potential as a drug scaffold.
- Limited industrial applications, but its unique structure inspires further research.
Mechanism of Action
- The exact mechanism remains an active area of study.
- Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
- While 1-(2-Oxoimidazolidin-1-yl)cyclopropane-1-carboxylic acid is relatively rare, it shares features with other cyclic compounds.
- Similar compounds include cyclopropanecarboxaldehyde and 2- (2-Oxo-1-imidazolidinyl)ethyl methacrylate .
Properties
CAS No. |
1498471-27-4 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1-(2-oxoimidazolidin-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c10-5(11)7(1-2-7)9-4-3-8-6(9)12/h1-4H2,(H,8,12)(H,10,11) |
InChI Key |
APMFBFBGKNEHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)N2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


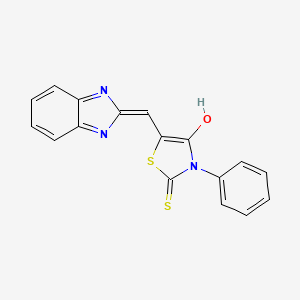
![Ethyl 2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12125117.png)
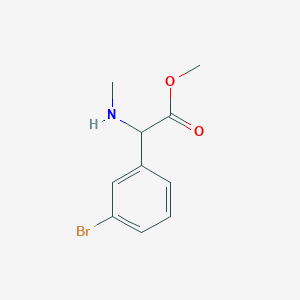
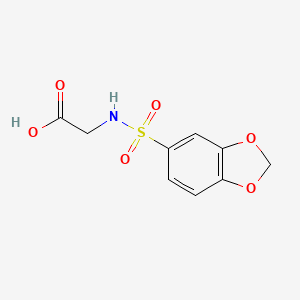

amine](/img/structure/B12125138.png)
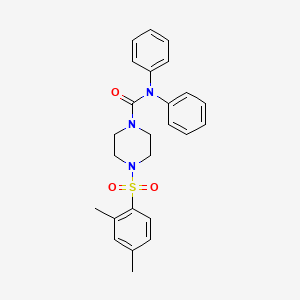
![6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125148.png)
![6-chloro-7-methyl-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide](/img/structure/B12125151.png)
![1-(3-chloro-4-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12125155.png)
![Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-, hydrazide](/img/structure/B12125175.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12125186.png)


